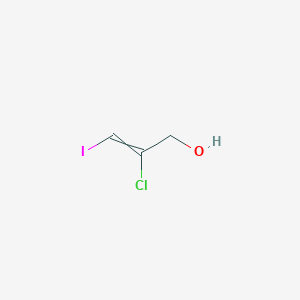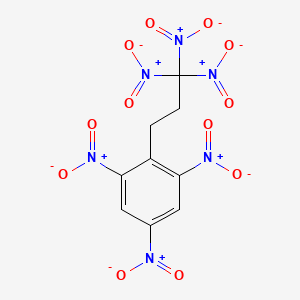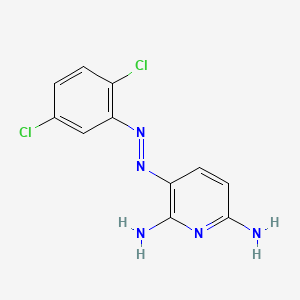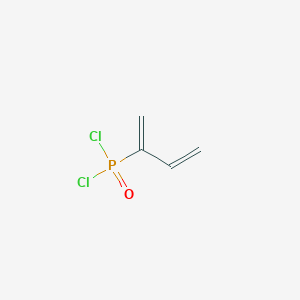![molecular formula C14H21NO3 B14459837 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde CAS No. 66091-27-8](/img/structure/B14459837.png)
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde is an organic compound with a complex structure that includes an ethyl group, a methoxyethoxy group, and an amino group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with ethylamine to form 4-ethylaminobenzaldehyde. This intermediate is then reacted with 2-(2-methoxyethoxy)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzoic acid.
Reduction: 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the presence of the amino group may facilitate interactions with various receptors and enzymes, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{Methyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde
- 4-{Ethyl[2-(2-ethoxyethoxy)ethyl]amino}benzaldehyde
- 4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}acetophenone
Uniqueness
4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an aldehyde and an amino group allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
66091-27-8 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-[ethyl-[2-(2-methoxyethoxy)ethyl]amino]benzaldehyde |
InChI |
InChI=1S/C14H21NO3/c1-3-15(8-9-18-11-10-17-2)14-6-4-13(12-16)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
UDHLJSLAUVQMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCOC)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)


![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)



![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)

